Product packaging for APDye 680 NHS Ester(Cat. No.:)

APDye 680 NHS Ester

Cat. No.: B13706898
M. Wt: 925.5 g/mol
InChI Key: SUVDMGMWARUUML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

APDye 680 NHS Ester is a bright and photostable near-infrared fluorescent dye that is spectrally identical to Alexa Fluor® 680 and IRDye® 680 . This reagent is the ideal tool for conjugating the fluorophore to proteins, antibodies, and other amine-containing molecules via their primary amines (R-NH₂), forming stable amide linkages . With absorption and emission maxima at 678/701 nm, it is perfectly suited for excitation by the 633 nm laser line common in many laboratory instruments . This dye is particularly valuable in small animal imaging applications in the 700 nm window, where it provides excellent clearance profiles . Its long-wavelength emission minimizes interference from auto-fluorescent background signals in complex biological samples . Flow cytometry is another primary application, and the dye's properties allow it to be attached to proteins at high molar ratios without significant self-quenching, resulting in brighter conjugates and more sensitive detection . APDye 680 is water-soluble and remains pH-insensitive across a broad range from pH 4 to pH 10, ensuring consistent performance in various experimental conditions . The product is supplied with a high purity of ≥95% and has a molecular weight of 925.48 . For Research Use Only. Not for use in diagnostic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H49ClN4O13S3 B13706898 APDye 680 NHS Ester

Properties

Molecular Formula

C40H49ClN4O13S3

Molecular Weight

925.5 g/mol

IUPAC Name

3-[5-chloro-2-[(1E,3E,5E)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3-methyl-5-sulfo-3-(4-sulfobutyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylpyrrolo[2,3-b]pyridin-7-ium-7-yl]propane-1-sulfonate

InChI

InChI=1S/C40H49ClN4O13S3/c1-39(2)31-25-28(41)27-43(21-12-24-60(52,53)54)38(31)42-33(39)13-6-4-7-14-34-40(3,20-9-11-23-59(49,50)51)30-26-29(61(55,56)57)16-17-32(30)44(34)22-10-5-8-15-37(48)58-45-35(46)18-19-36(45)47/h4,6-7,13-14,16-17,25-27H,5,8-12,15,18-24H2,1-3H3,(H2-,49,50,51,52,53,54,55,56,57)

InChI Key

SUVDMGMWARUUML-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=C(N=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)O)(C)CCCCS(=O)(=O)O)[N+](=CC(=C2)Cl)CCCS(=O)(=O)[O-])C

Canonical SMILES

CC1(C2=C(N=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)O)(C)CCCCS(=O)(=O)O)[N+](=CC(=C2)Cl)CCCS(=O)(=O)[O-])C

Origin of Product

United States

Bioconjugation Chemistry and Methodologies for Apdye 680 Nhs Ester

Mechanism of N-Hydroxysuccinimide (NHS) Ester Reactivity with Primary Amines

The utility of APDye 680 NHS Ester as a labeling reagent is centered on the reactivity of the N-Hydroxysuccinimide (NHS) ester functional group. This group provides a reliable method for forming stable covalent bonds with primary amines on biomolecules. glenresearch.com The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary aliphatic amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating the N-hydroxysuccinimide leaving group and forming a highly stable amide bond between the dye and the biomolecule. thermofisher.com

This reaction is favored in aqueous environments and is highly selective for primary aliphatic amines over other nucleophiles like hydroxyl or sulfhydryl groups, primarily because the resulting ester and thioester bonds from reactions with these other groups are less stable and can be easily hydrolyzed or displaced by amines. thermofisher.com

Specificity for Lysine (B10760008) Residues and N-Terminal Amines of Proteins

In the context of protein labeling, this compound primarily targets two types of primary amines: the ε-amino group of lysine (Lys, K) residues and the α-amino group at the N-terminus of the polypeptide chain. atto-tec.com Lysine residues are frequently utilized for labeling as they are common in most proteins and their side chains are typically located on the protein's exterior, making them accessible for conjugation without causing significant denaturation of the protein structure. atto-tec.com The positive charge of these amines at physiological pH also contributes to their surface exposure. atto-tec.com

The reaction with these primary amines results in a stable amide linkage, ensuring that the APDye 680 fluorophore is permanently attached to the protein, a critical feature for tracking and detection in various assays. thermofisher.com

Conjugation to Amine-Modified Oligonucleotides and Other Biomolecules

The application of this compound extends beyond proteins to other biomolecules that possess or can be modified to contain a primary amine. This includes amine-modified oligonucleotides, which are fundamental tools in molecular biology for applications such as fluorescence in situ hybridization (FISH). aatbio.comgenecopoeia.com Synthetic oligonucleotides can be manufactured with a primary amine group, typically at the 5' or 3' terminus, which then serves as a reactive handle for conjugation with the NHS ester of APDye 680. glenresearch.com The reaction chemistry is identical to that of protein labeling, resulting in a stable amide bond. glenresearch.com This methodology is also applicable to other amine-containing biomolecules and even functionalized surfaces. sigmaaldrich.com

Optimization of Conjugation Parameters

Achieving optimal labeling with this compound requires careful control over several reaction parameters. The efficiency of the conjugation, the specificity of the labeling, and the integrity of the biomolecule can all be influenced by the reaction conditions.

Influence of Reaction pH on Labeling Efficiency and Specificity

The pH of the reaction buffer is arguably the most critical factor governing the success of conjugation with this compound. The reaction is highly pH-dependent because the target primary amines must be in a non-protonated state to be nucleophilic. atto-tec.com At acidic or neutral pH, primary amines are largely protonated (-NH3+), rendering them unreactive towards the NHS ester. lumiprobe.com

Conversely, at an elevated pH, two competing reactions occur: the desired reaction with the amine (aminolysis) and the hydrolysis of the NHS ester, which renders the dye inactive. atto-tec.com The rate of hydrolysis increases significantly with pH. thermofisher.comlumiprobe.com Therefore, an optimal pH must be established to maximize the rate of the amine reaction while minimizing the rate of hydrolysis. Research indicates that the optimal pH range for NHS ester conjugations is typically between 8.0 and 9.0. atto-tec.comnih.gov A pH of 8.3 is often cited as a good compromise. atto-tec.com Common buffers used for this purpose include sodium bicarbonate and phosphate (B84403) buffers. sigmaaldrich.comlumiprobe.com Amine-containing buffers, such as Tris, must be avoided as they will compete with the biomolecule for reaction with the dye. sigmaaldrich.com

pH Condition Effect on Primary Amine Effect on NHS Ester Overall Labeling Efficiency
< 7.0Predominantly protonated (-NH3+), non-nucleophilicStableVery Low
7.0 - 8.0Increasing proportion of unprotonated amine (-NH2)Slow hydrolysisModerate
8.0 - 9.0 Optimal concentration of unprotonated amine Moderate hydrolysis High (Optimal Range)
> 9.0Unprotonated, highly nucleophilicRapid hydrolysisDecreased due to dye inactivation

This table summarizes the general effects of pH on the key components of the NHS ester conjugation reaction.

The half-life of an NHS ester is a measure of its stability in aqueous solution. As shown in the table below, the half-life decreases dramatically as the pH increases, highlighting the importance of a well-controlled reaction time and pH.

pH Temperature (°C) NHS Ester Half-life of Hydrolysis
7.004 - 5 hours thermofisher.com
8.6410 minutes thermofisher.com

This table illustrates the relationship between pH and the rate of NHS ester hydrolysis. thermofisher.com

Determination of Optimal Dye-to-Biomolecule Molar Ratios

The molar ratio of this compound to the biomolecule is another key parameter to optimize. This ratio will influence the degree of labeling (DOL), which is the average number of dye molecules conjugated to each biomolecule. An insufficient amount of dye will result in a low DOL and consequently a weak signal. Conversely, an excessive amount of dye can lead to over-labeling, which may cause aggregation, precipitation, or a quenching of the fluorescence signal. axispharm.com Furthermore, over-labeling can potentially interfere with the biological activity of the protein or antibody. aatbio.com

The optimal molar ratio is highly dependent on the specific protein or biomolecule being labeled, its concentration, and the number of available primary amines. sigmaaldrich.com For antibodies, a typical starting point is a 10:1 to 20:1 molar excess of dye to protein. aatbio.comthermofisher.com However, for other proteins, a lower ratio, such as 2:1, might be more suitable. sigmaaldrich.com It is often recommended to perform a series of labeling reactions with varying molar ratios to determine the optimal condition for a specific application. aatbio.comsigmaaldrich.com For antibodies, a final DOL of 3-7 is often considered optimal. thermofisher.com

Parameter Recommended Starting Range Considerations
Dye:Protein Molar Ratio2:1 to 20:1 aatbio.comsigmaaldrich.comthermofisher.comProtein dependent; higher ratios for more dilute protein solutions.
Protein Concentration1 - 10 mg/mL thermofisher.comrevvity.comLower concentrations can reduce labeling efficiency.
Reaction Time30 - 60 minutes at room temperature sigmaaldrich.comCan be extended for some dyes or lower temperatures.

This table provides general guidelines for optimizing the dye-to-biomolecule ratio and other related parameters.

Solvent Considerations for Enhanced Conjugation Yields

This compound, like many other fluorescent dye NHS esters, is often supplied as a lyophilized powder and is first dissolved in a small amount of an anhydrous, amine-free organic solvent before being added to the aqueous reaction buffer containing the biomolecule. sigmaaldrich.comlumiprobe.com The most commonly used solvents for this purpose are dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). glenresearch.comsigmaaldrich.comlumiprobe.com

It is crucial that these solvents are of high quality and free from water and contaminating amines. atto-tec.comlumiprobe.com Water can initiate the hydrolysis of the NHS ester before it has a chance to react with the biomolecule, while contaminating amines in the solvent will compete in the labeling reaction, both leading to reduced conjugation efficiency. lumiprobe.com The dye stock solution in the organic solvent should be prepared immediately before use, as the stability of the reactive dye in solution can be limited. sigmaaldrich.com When adding the dye solution to the aqueous buffer, the final concentration of the organic solvent should ideally be kept below 10% of the total reaction volume to avoid denaturation of the protein. axispharm.com

Purification Strategies for APDye 680 Conjugates

Following the conjugation reaction of this compound with a biomolecule, the resulting mixture contains the desired dye-biomolecule conjugate, unreacted (free) dye, and reaction byproducts like N-hydroxysuccinimide. interchim.fr The removal of this free dye is crucial, as its presence can lead to high background signals and non-specific fluorescence, confounding experimental results. labmanager.com Therefore, a purification step is essential to isolate the purely labeled conjugate. activemotif.complos.org The choice of purification method depends on factors such as the scale of the reaction, the concentration of the sample, and the specific properties of the biomolecule. thermofisher.comsigmaaldrich.com

Size-exclusion chromatography (SEC), also known as gel filtration, is the most widely recommended method for separating fluorescently labeled proteins from unconjugated dye. interchim.frsigmaaldrich.com This technique separates molecules based on their hydrodynamic radius (size). cytivalifesciences.com The reaction mixture is passed through a column packed with a porous resin, typically a cross-linked dextran (B179266) (e.g., Sephadex G-25), polyacrylamide, or agarose (B213101) gel. activemotif.comsigmaaldrich.comresearchgate.net

The principle of separation is straightforward: large molecules, such as the APDye 680-protein conjugate, cannot enter the pores of the resin and are therefore excluded. cytivalifesciences.com They travel through the interstitial space of the column and elute first, often as the initial colored band. activemotif.com In contrast, small molecules like the free this compound and its hydrolysis byproducts can permeate the pores of the resin. cytivalifesciences.com This extends their path through the column, causing them to elute later than the conjugate. sigmaaldrich.com

For rapid, small-scale purifications, pre-packed spin columns are commonly used. uspto.gov These devices are centrifuged to pass the sample through the SEC resin, efficiently separating the conjugate from the free dye in a matter of minutes. uspto.govnih.gov

Table 1: Key Parameters for SEC-based Purification of Dye Conjugates

ParameterDescriptionTypical Application/ValueRationale
Resin Type The material and pore size of the chromatography medium.Sephadex G-25, Bio-Gel P-10. sigmaaldrich.comThese resins have fractionation ranges suitable for separating proteins (which elute in the void volume) from small dye molecules (which are retained). sigmaaldrich.comcytivalifesciences.com
Column Volume The total volume of the packed resin bed.Should be significantly larger than the sample volume for optimal resolution.A larger column volume provides a longer path length, enhancing the separation between the large conjugate and small free dye molecules. cytivalifesciences.com
Sample Volume The volume of the conjugate solution applied to the column.Typically up to 30% of the total column volume for group separations like desalting. cytivalifesciences.comOverloading the column can lead to poor separation and contamination of the conjugate fraction with free dye.
Elution Buffer The mobile phase used to carry the sample through the column.Phosphate-buffered saline (PBS) or other amine-free buffers (e.g., HEPES, Bicarbonate). activemotif.comaatbio.comThe buffer should be compatible with the labeled protein and not interfere with downstream applications. Amine-containing buffers like Tris are avoided as they can react with any remaining NHS ester. activemotif.comthermofisher.com

Dialysis is another effective technique for removing small, unwanted molecules from a protein solution. creative-proteomics.com The method involves placing the conjugate mixture into a dialysis bag or cassette made of a semi-permeable membrane, which is then submerged in a large volume of buffer. thermofisher.com The membrane contains pores of a specific size, defined by its molecular weight cut-off (MWCO). creative-proteomics.com The MWCO is selected to be large enough to allow the free dye molecules to diffuse out into the surrounding buffer, but small enough to retain the much larger dye-protein conjugate inside the bag. creative-proteomics.com

This process is driven by the concentration gradient between the sample and the external buffer (dialysate). creative-proteomics.com To maintain a steep gradient and ensure efficient removal of the free dye, the dialysate is typically stirred and replaced several times over a period of hours or overnight. creative-proteomics.com While highly effective and gentle on the sample, dialysis is a significantly slower process compared to SEC. sigmaaldrich.comthermofisher.com It is often preferred for large-volume samples where the dilution associated with column chromatography might be undesirable. thermofisher.com

Other desalting techniques that function on similar principles include centrifugal ultrafiltration devices, also known as spin filters. These units use a semi-permeable membrane to separate molecules by size, but employ centrifugal force to expedite the process. By repeatedly concentrating the sample and rediluting it with fresh buffer (a process called diafiltration), free dye can be washed away efficiently without significantly diluting the final conjugate sample.

Table 2: Comparison of Common Purification Techniques for Dye Conjugates

TechniquePrincipleAdvantagesDisadvantages
Size-Exclusion Chromatography (SEC) Separation based on molecular size using a porous resin. cytivalifesciences.comFast (especially with spin columns), high recovery, good separation efficiency. sigmaaldrich.comresearchgate.netCan dilute the sample, potential for sample loss on the column. thermofisher.com
Dialysis Diffusion of small molecules across a semi-permeable membrane driven by a concentration gradient. creative-proteomics.comGentle on the sample, suitable for large volumes, minimal sample dilution. thermofisher.comthermofisher.comVery slow (can take hours to days), requires large volumes of buffer. sigmaaldrich.comthermofisher.com
Ultrafiltration (Spin Filters) Size-based separation using a semi-permeable membrane and centrifugal force. Relatively fast, concentrates the sample, efficient removal of contaminants. plos.orgPotential for protein aggregation or non-specific binding to the membrane.

Size-Exclusion Chromatography (SEC) for Free Dye Removal

Comparative Analysis of this compound Bioconjugation with Alternative Chemistries

The bioconjugation of APDye 680 is most commonly achieved using its N-hydroxysuccinimide (NHS) ester derivative. axispharm.com This chemistry targets primary amines (-NH₂), which are readily available on most proteins and antibodies, primarily on the side chains of lysine residues and at the N-terminus. thermofisher.comlumiprobe.com The reaction, which is optimal at a slightly alkaline pH of 7.2 to 9, results in the formation of a highly stable amide bond, covalently linking the dye to the biomolecule. aatbio.comthermofisher.com

While robust and widely used, NHS ester chemistry is one of several methods available for bioconjugation. The choice of chemistry can be critical, as it dictates the site of attachment, the stability of the resulting bond, and the potential impact on the biomolecule's function. nih.gov

Key Alternative Chemistries Include:

Alternative Amine-Reactive Esters: To combat the primary drawback of NHS esters—their susceptibility to hydrolysis in aqueous solutions—more stable activated esters have been developed. researchgate.netfishersci.com Tetrafluorophenyl (TFP) and sulfodichlorophenyl (SDP) esters show greater resistance to hydrolysis, allowing for longer reaction times and potentially more controlled labeling. fishersci.com Sulfotetrafluorophenyl (STP) esters offer the additional benefit of being more water-soluble than their NHS counterparts. lumiprobe.com

Thiol-Reactive Chemistry: This approach targets the sulfhydryl groups (-SH) on cysteine residues using reagents like maleimides. americanlaboratory.com Because cysteine is a much rarer amino acid in proteins than lysine, thiol-reactive chemistry allows for more site-specific labeling, which can be crucial for preserving the function of proteins, particularly antibodies, where lysine residues may be present in the antigen-binding site. nih.govaxispharm.com

Quencher-Based Labeling Kits: Some commercial kits offer an alternative to the entire purification process. labmanager.com In these systems, after the labeling reaction with an amine-reactive dye, a quencher molecule is added. americanlaboratory.com This quencher specifically binds to any remaining free dye molecules and eliminates their ability to fluoresce, thereby removing the background signal without the need for a physical separation step like chromatography or dialysis. labmanager.comamericanlaboratory.com

Table 3: Comparative Overview of Bioconjugation Chemistries

ChemistryReactive GroupTarget on BiomoleculeKey Characteristics
NHS Ester N-Hydroxysuccinimide EsterPrimary Amines (e.g., Lysine, N-terminus). thermofisher.comMost common method; forms stable amide bonds; susceptible to hydrolysis. thermofisher.comresearchgate.net
TFP/SDP Ester Tetrafluorophenyl/ Sulfodichlorophenyl EsterPrimary Amines (e.g., Lysine, N-terminus). fishersci.comMore hydrolytically stable than NHS esters, allowing for greater reaction control. fishersci.com
Maleimide MaleimideThiols (e.g., Cysteine). Enables site-specific labeling due to lower abundance of cysteine; requires free sulfhydryl groups. axispharm.com
Quencher System Amine-Reactive Dye + QuencherPrimary Amines (e.g., Lysine, N-terminus). labmanager.comEliminates the need for a post-labeling purification step by deactivating free dye. americanlaboratory.com

Photophysical Characteristics and Their Research Implications for Apdye 680 Nhs Ester

High Brightness and Fluorescence Quantum Yield in Bioconjugates

APDye 680 is characterized as a bright near-infrared dye. axispharm.com Its brightness is a product of a high extinction coefficient and a good fluorescence quantum yield. The extinction coefficient for APDye 680 NHS Ester is reported to be 185,000 cm⁻¹M⁻¹, indicating strong absorption of light at its excitation maximum. axispharm.com While the specific quantum yield for APDye 680 is not always provided, its spectral equivalent, Alexa Fluor® 680, has a quantum yield of 0.36 in aqueous solution. thermofisher.com Another similar dye, ATTO 680, has a quantum yield of 30% (0.30). sigmaaldrich.com

A key feature of APDye 680 is its ability to be conjugated to proteins at high molar ratios without significant self-quenching. axispharm.comaxispharm.com This property leads to brighter bioconjugates, which in turn allows for more sensitive detection in various applications. axispharm.comaxispharm.com The NHS ester of APDye 680 is a popular tool for this purpose, readily reacting with primary amines on proteins to form stable amide bonds. axispharm.comfishersci.se

Photostability and Resistance to Photobleaching in Prolonged Imaging

APDye 680 is described as a photostable dye. axispharm.comaxispharm.com This resistance to photobleaching is a critical characteristic for applications that require prolonged or repeated exposure to excitation light, such as time-lapse microscopy and in vivo imaging. The photostability of its conjugates ensures a more consistent and reliable fluorescent signal over the course of an experiment. fishersci.se This allows for longer imaging times without significant signal loss, which is crucial for tracking dynamic biological processes.

pH-Insensitivity Across Physiologically Relevant Ranges

A significant advantage of APDye 680 is its pH-insensitivity across a broad range, typically from pH 4 to pH 10. axispharm.comaxispharm.comabpbio.com This is a vital feature for biological research, as the pH of cellular compartments and extracellular environments can vary. The stable fluorescence of APDye 680 conjugates under these varying pH conditions ensures that observed changes in fluorescence intensity are due to the biological event of interest, rather than fluctuations in pH. This reliability is also noted in spectrally similar dyes like Alexa Fluor® 680. fishersci.se

Advantages of Near-Infrared Emission for Reduced Autofluorescence Background

APDye 680 emits light in the near-infrared (NIR) region of the electromagnetic spectrum, with an emission maximum around 701 nm. axispharm.com The use of NIR dyes for biological imaging offers several distinct advantages. nih.govcore.ac.uk Biological tissues and samples naturally exhibit autofluorescence when excited with light in the ultraviolet and visible regions. macsenlab.com This background fluorescence can obscure the signal from the fluorescent probe, leading to lower contrast and sensitivity. macsenlab.com

By shifting the emission to the NIR range, where autofluorescence from biological samples is minimal, dyes like APDye 680 significantly reduce this background interference. nih.govcore.ac.uk Furthermore, NIR light experiences less scattering and absorption by biological tissues, which allows for deeper tissue penetration. nih.govcore.ac.ukmacsenlab.com This makes NIR dyes particularly well-suited for in vivo imaging applications, such as small animal imaging. axispharm.combiotium.com

Impact on Signal-to-Noise Ratios in Complex Biological Systems

The combination of high brightness, photostability, and near-infrared emission directly contributes to a superior signal-to-noise ratio in complex biological systems. cyanagen.com The high fluorescence output of APDye 680 conjugates provides a strong signal. axispharm.com The low background autofluorescence in the NIR region ensures a low noise level. macsenlab.com Consequently, the signal from the APDye 680 probe is more easily distinguished from the background, resulting in clearer images and more sensitive detection. cyanagen.com This is especially beneficial in applications like Western blotting, ELISA, and flow cytometry, where detecting low-abundance targets is often a challenge. axispharm.com The ability to achieve excellent signal-to-noise ratios makes APDye 680 a valuable tool for obtaining high-quality data in various research settings. cyanagen.com

Applications of Apdye 680 Nhs Ester Conjugates in Diverse Research Paradigms

Advanced Fluorescence Imaging Techniques

The unique photophysical properties of APDye 680 NHS Ester make it exceptionally well-suited for a range of advanced fluorescence imaging techniques. Its brightness, photostability, and emission in the near-infrared spectrum contribute to its versatility and effectiveness in visualizing biological structures and processes with high clarity and precision.

In both widefield and confocal fluorescence microscopy, this compound conjugates provide high-contrast images with minimal background interference. The long-wavelength emission of the dye allows for deep tissue penetration and circumvents the autofluorescence often encountered with shorter wavelength dyes. axispharm.com This results in clearer images and more reliable localization of labeled molecules within cells and tissues. The ability to attach multiple APDye 680 molecules to a single protein without significant self-quenching leads to brighter conjugates and enhanced detection sensitivity, a crucial factor for imaging low-abundance targets. axispharm.com

The advent of super-resolution microscopy has broken the diffraction barrier of light, enabling the visualization of cellular structures at the nanoscale. APDye 680 and its spectrally similar counterparts are valuable probes in techniques such as Stochastic Optical Reconstruction Microscopy (STORM), Photoactivated Localization Microscopy (PALM), direct STORM (dSTORM), and Stimulated Emission Depletion (STED) microscopy. aatbio.comaatbio.com The photostability and brightness of these dyes are critical for the repeated cycles of photoactivation and photoswitching required in these methods. Specifically, the zwitterionic nature of some spectrally similar dyes minimizes non-specific binding, which is essential for reducing background noise and achieving high-resolution images in live-cell and super-resolution applications. aatbio.com

The near-infrared emission of APDye 680 is particularly advantageous for in vivo small animal imaging. axispharm.com Light in this region of the spectrum can penetrate deeper into biological tissues compared to visible light, allowing for non-invasive imaging of processes within a living organism. APDye 680 exhibits excellent clearance profiles in animals, which is important for reducing background signal and obtaining high-contrast images of targeted tissues or organs. axispharm.com This makes it a powerful tool for preclinical research in areas such as oncology, where it can be used to track the biodistribution of antibody-drug conjugates or to visualize tumors.

The ability to perform long-term imaging of living cells is crucial for understanding dynamic biological processes. The photostability of APDye 680 ensures that it can withstand prolonged exposure to excitation light without significant degradation, enabling the tracking of labeled molecules over extended periods. axispharm.com Furthermore, its pH-insensitivity across a broad range (pH 4-10) ensures that its fluorescence remains stable under various cellular conditions. axispharm.com These properties, combined with its low cytotoxicity, make this compound an excellent choice for live-cell imaging studies, such as tracking protein trafficking, monitoring cellular signaling events, and observing cell division in real-time.

In Vitro and In Vivo Small Animal Optical Imaging

Flow Cytometry and Cell Sorting

Flow cytometry is a powerful technique for the high-throughput analysis and sorting of cells. This compound conjugates are frequently employed in this application due to their bright fluorescence and spectral properties that are compatible with common laser lines.

APDye 680 is ideally suited for the 633 nm or 670 nm laser lines commonly found in flow cytometers. axispharm.comaatbio.com Its emission in the far-red spectrum allows it to be easily combined with other fluorophores that are excited by different laser lines, enabling multiparameter detection. axispharm.com This is essential for complex immunophenotyping studies where multiple cell surface markers need to be identified simultaneously. The high signal intensity and low spectral overlap of APDye 680 contribute to accurate and reproducible results in these demanding applications.

Data Tables

Table 1: Spectral Properties of APDye 680 and Spectrally Similar Dyes

Dye NameExcitation Max (nm)Emission Max (nm)Extinction Coefficient (cm⁻¹M⁻¹)
This compound678701185,000
ATTO 680 NHS ester679696125,000
DY-680-NHS ester690709140,000
XFD680 NHS Ester681704184,000
IRDye® 680RD, NHS ester680694Not Specified

This table provides a comparison of the key spectral properties of this compound and other commercially available, spectrally similar dyes.

Cell Population Discrimination Based on Specific Labeling

Flow cytometry is a powerful technique for analyzing and sorting heterogeneous cell populations. The use of this compound to create fluorescently labeled antibodies has become a key tool for this application. axispharm.combroadpharm.com In this method, the dye is conjugated to a monoclonal antibody that specifically recognizes a cell surface antigen unique to a particular cell subpopulation. When a mixed population of cells is incubated with this fluorescent antibody, only the target cells are labeled.

As the cells pass in a single file through the laser of a cytometer, those labeled with the APDye 680 conjugate emit a strong fluorescent signal upon excitation by an appropriate laser, typically a 633 nm or 670 nm laser. axispharm.comaatbio.com This fluorescence allows for the precise identification, counting, and sorting of the target cells from other populations. The high quantum yield of APDye 680 and its ability to be conjugated at high dye-to-protein ratios without significant fluorescence quenching contribute to brighter signals and more sensitive detection. axispharm.comaxispharm.com This is crucial for identifying cells with low antigen expression.

Table 1: Key Features of APDye 680 for Flow Cytometry

Feature Advantage in Flow Cytometry
Near-Infrared Emission (approx. 701-709 nm) Minimizes background autofluorescence from unstained cells, leading to a higher signal-to-noise ratio. axispharm.comaxispharm.com
High Molar Extinction Coefficient (approx. 185,000 M⁻¹cm⁻¹) Strong absorption of laser light results in bright fluorescent signals for robust detection. axispharm.com
Photostability Resists degradation during prolonged exposure to the laser, ensuring consistent signal intensity. axispharm.comcyanagen.com
pH Insensitivity (pH 4-10) Maintains consistent fluorescence across a range of buffer conditions used in cell staining protocols. axispharm.comfishersci.be

| Amine-Reactive NHS Ester | Allows for straightforward and stable covalent labeling of primary antibodies targeting specific cell surface markers. axispharm.comfishersci.be |

Immunoassays and Protein Detection Platforms

The specific and high-affinity binding of antibodies to their antigens makes them ideal tools for detecting and quantifying proteins in complex biological samples. Conjugating these antibodies with APDye 680 enhances the sensitivity and versatility of various immunoassay formats.

In Western blotting, APDye 680-conjugated secondary antibodies are frequently used for fluorescent detection. After proteins are separated by gel electrophoresis and transferred to a membrane, a primary antibody binds to the protein of interest. The APDye 680-labeled secondary antibody then binds to the primary antibody. The membrane is imaged using a scanner that can detect near-infrared fluorescence.

This method offers significant advantages over traditional enzymatic (chemiluminescent or colorimetric) detection. Fluorescent signals are generally more stable and less prone to the signal saturation issues often seen with enzymatic reactions, allowing for more accurate quantification over a wider dynamic range. Furthermore, the distinct spectral properties of APDye 680 allow for multiplexed Western blotting, where multiple proteins can be detected on the same blot using different spectrally-resolved fluorescent dyes (e.g., IRDye 800CW). This increases throughput and allows for the normalization of protein levels to an internal loading control on the same blot. licor.com

APDye 680 conjugates can be integrated into ELISA and other plate-based assays to create a fluorescence-based detection system. axispharm.comlicor.com In a typical fluorescent ELISA, a capture antibody is immobilized on a microplate well. The sample containing the antigen is added, followed by a detection antibody that is conjugated to APDye 680. The amount of antigen is then determined by measuring the fluorescence intensity in the well using a plate reader. This direct measurement of fluorescence can provide higher sensitivity and a broader detection range compared to conventional colorimetric or chemiluminescent ELISAs.

Table 2: Components of a Fluorescent Sandwich ELISA with APDye 680

Component Function
Microplate Solid support for immobilizing the capture antibody. thermofisher.com
Capture Antibody Binds the target antigen from the sample.
Target Antigen The protein or molecule to be quantified.
Detection Antibody-APDye 680 Conjugate Binds to a different epitope on the target antigen, providing the fluorescent signal.

| Plate Reader | Excites the APDye 680 and measures the emitted fluorescence for quantification. |

Immunofluorescence (IF) on cultured cells and immunohistochemistry (IHC) on tissue sections are indispensable techniques for visualizing the distribution and localization of proteins within their native cellular and tissue context. nih.gov Antibodies conjugated with APDye 680 are used as probes in these methods. broadpharm.commedchemexpress.com The high photostability of the dye is a major benefit, as it allows for repeated exposure during microscopy and image capture without significant signal loss. axispharm.com The near-infrared emission of APDye 680 is particularly valuable in tissue imaging, where autofluorescence from components like collagen and elastin (B1584352) can obscure signals from dyes emitting at shorter wavelengths. axispharm.com This results in clearer images with enhanced contrast.

Protein microarrays enable the simultaneous measurement of hundreds or thousands of proteins from a single sample, providing a high-throughput approach to proteomics. nih.gov In one common format, an array of different capture antibodies is printed onto a solid surface. The biological sample is then incubated with the array, and the captured proteins are detected by a "sandwich" assay approach, often using a fluorescently labeled secondary antibody. APDye 680-labeled antibodies are well-suited for this application due to their brightness, which is essential for detecting low-abundance proteins. axispharm.com The minimal spectral overlap with other NIR dyes also facilitates multiplexed assays on the array, allowing for the simultaneous analysis of multiple samples or the use of internal standards. nih.gov

Immunofluorescence (IF) and Immunohistochemistry (IHC)

Development of Targeted Molecular Probes

The core function of this compound is to facilitate the creation of targeted molecular probes. licor.comlicor.com By conjugating the dye to a molecule with a high affinity for a specific biological target, researchers can create a probe that reports on the presence, location, or quantity of that target through fluorescence. The NHS ester chemistry provides a reliable method for attaching the dye to the targeting moiety, which is most commonly an antibody. fishersci.be

However, other targeting molecules can also be used, such as peptides that bind to specific receptors or amine-modified oligonucleotides that can hybridize to complementary nucleic acid sequences. These targeted probes are the fundamental tools that enable the applications described above, from identifying specific cells in flow cytometry to visualizing proteins in tissues and quantifying them in arrays. The development of novel probes using APDye 680 continues to expand the possibilities for molecular imaging and diagnostics.

Table 3: Examples of APDye 680-Based Targeted Molecular Probes

Targeting Moiety Biological Target Example Application
Monoclonal Antibody Specific cell surface protein (e.g., CD4) Cell population discrimination by flow cytometry.
Secondary Antibody Primary antibodies (e.g., mouse IgG) Protein detection in Western blotting and IHC.
Peptide Cell surface receptor In vivo imaging of receptor expression.

| Amine-modified Oligonucleotide | Specific mRNA sequence | Detection of gene expression via fluorescence in situ hybridization (FISH). aatbio.com |

Antibody-Conjugated APDye 680 Probes for Receptor Targeting

The conjugation of this compound to antibodies creates powerful tools for targeted imaging and analysis of specific cell surface receptors. This approach leverages the high specificity of monoclonal antibodies (mAbs) for their target antigens, combined with the sensitive detection capabilities of the APDye 680 fluorophore.

In a notable study, researchers developed a 4-1BB-targeted optical probe by conjugating an anti-4-1BB monoclonal antibody with IRDye 680RD NHS ester, a spectrally similar dye to APDye 680. researchgate.net This probe, named IRDye-680RD-4-1BB mAb, was successfully used to detect 4-1BB positive activated T cells in vivo, demonstrating its potential for the early diagnosis of rheumatoid arthritis in an animal model. researchgate.net The synthesis involves the reaction of the NHS ester with the primary amines on the antibody, followed by purification to remove unconjugated dye. researchgate.net The resulting fluorescently labeled antibody can then be used for in vivo near-infrared fluorescence (NIRF) imaging to track the location and abundance of the target receptor. researchgate.net

The principle of this application relies on the high affinity and specificity of the antibody for its receptor. Once introduced into a biological system, the antibody-dye conjugate selectively binds to cells expressing the target receptor. The attached APDye 680 then allows for visualization and quantification of these cells using imaging techniques sensitive to near-infrared fluorescence. This methodology has broad implications for studying receptor biology, disease pathogenesis, and the development of targeted therapies.

Application Target Molecule Conjugate Research Focus Key Finding
Early Disease Detection4-1BB Receptor on T-cellsAnti-4-1BB mAb-IRDye 680RDIn vivo imaging of activated T-cells in a rheumatoid arthritis model.The probe successfully detected 4-1BB positive activated T-cells, indicating its diagnostic potential. researchgate.net
Receptor TargetingCell Surface ReceptorsAntibody-APDye 680Visualization and quantification of specific cell populations.Enables sensitive and specific detection of receptor-expressing cells.

Peptide-Conjugated APDye 680 Probes for Biomarker Detection

Similar to antibody conjugation, this compound can be attached to peptides to create targeted probes for biomarker detection. Peptides offer advantages such as smaller size, which can lead to better tissue penetration and faster clearance from the body.

The NHS ester of the dye reacts with primary amine groups present on the peptide, which can be the N-terminal amine or the side chain of a lysine (B10760008) residue. nih.gov This labeling enables the sensitive detection of the peptide and, by extension, its binding target.

Research has shown that fluorescently labeled peptides can be used for various applications, including mass spectrometry-based proteomics and cellular imaging. For instance, novel fluorescent N-hydroxysuccinimide esters have been synthesized to act as ionization enhancers in mass spectrometry, improving the detection limits for peptides. nih.gov These tagged peptides showed a significant enhancement in signal intensity. nih.gov While this specific study did not use APDye 680, the principle of using a fluorescent NHS ester to label peptides for enhanced detection is directly applicable.

The use of peptide-APDye 680 conjugates is particularly valuable for detecting biomarkers that may be present in low abundance. The bright fluorescence of APDye 680 allows for highly sensitive detection, making it suitable for applications in diagnostics and molecular imaging.

Application Target Molecule Conjugate Research Focus Key Finding
Biomarker DetectionSpecific BiomarkersPeptide-APDye 680Sensitive detection of low-abundance biomarkers.Enables enhanced detection sensitivity for diagnostic and imaging purposes.
Mass SpectrometryPeptidesPeptide-Safirinium NHS EsterImproving detection limits in proteomic studies.Tagging with fluorescent NHS esters significantly enhanced signal intensity. nih.gov

Labeling of Nucleic Acids and Oligonucleotides for Hybridization Assays

This compound is also utilized for labeling amine-modified nucleic acids and oligonucleotides. axispharm.com This is crucial for a variety of molecular biology techniques that rely on the detection of specific nucleic acid sequences, such as fluorescence in situ hybridization (FISH) and microarrays.

To achieve this, oligonucleotides are synthesized with a primary amine group, typically at the 5' or 3' end, or internally. The this compound then reacts with this amine group to form a stable covalent bond. aatbio.com The resulting fluorescently labeled oligonucleotide can be used as a probe in hybridization assays. When the probe binds to its complementary target sequence, the presence of the APDye 680 fluorophore allows for detection and quantification of the target nucleic acid.

The high quantum yield and photostability of dyes in this spectral range are advantageous for these applications, as they provide bright and stable signals, enabling the detection of even small amounts of target sequence. aatbio.com The labeling process itself is straightforward, typically involving the incubation of the amine-modified oligonucleotide with the dye's NHS ester under appropriate pH conditions. sigmaaldrich.com

Application Target Molecule Conjugate Research Focus Key Finding
Fluorescence in situ Hybridization (FISH)Specific DNA/RNA sequencesAmine-modified Oligonucleotide-APDye 680Visualization of specific nucleic acid sequences within cells or tissues.Enables sensitive and specific detection of genetic material. aatbio.com
MicroarraysTarget DNA/RNAAmine-modified Oligonucleotide-APDye 680High-throughput analysis of gene expression or genetic variation.Provides a fluorescent signal for the detection of hybridization events.

Molecular Activity Measurements and Mechanistic Studies

APDye 680 and spectrally similar dyes are employed in molecular activity measurements. licor.comlicor.com The fluorescence properties of these dyes can be sensitive to their local environment, which can be exploited to study molecular interactions and enzyme activities. For example, changes in fluorescence intensity or polarization upon binding of a labeled molecule to its target can provide quantitative data on binding affinities and kinetics.

Furthermore, the fluorescence of some dyes in this class is efficiently quenched by electron donors like guanine (B1146940) and tryptophan. sigmaaldrich.com This property can be harnessed to design "turn-on" fluorescent probes for detecting specific enzymatic activities. For instance, a peptide substrate can be labeled with the dye in such a way that its fluorescence is quenched. Upon cleavage of the peptide by a specific protease, the dye-containing fragment is released, leading to an increase in fluorescence. This allows for real-time monitoring of enzyme activity.

Investigations into Non-Specific Binding and Background Reduction Strategies

A common challenge in fluorescence-based assays is non-specific binding of the fluorescent probe to surfaces or molecules other than the intended target, which leads to high background signals and reduced sensitivity. Several strategies are employed to mitigate this issue with APDye 680 and similar dyes.

One approach is to use blocking agents, such as bovine serum albumin (BSA) or specialized blocking buffers, to saturate non-specific binding sites on the solid support (e.g., a membrane or microplate well) before the addition of the fluorescent probe.

The chemical properties of the dye itself can also influence non-specific binding. Dyes that are zwitterionic, meaning they have both a positive and a negative charge but a net neutral charge, tend to exhibit reduced non-specific binding to biological surfaces. aatbio.com Additionally, the inclusion of a hydrophilic spacer arm, such as polyethylene (B3416737) glycol (PEG), between the dye and the labeled molecule can improve water solubility and reduce non-specific interactions. thermofisher.com

Future Directions and Emerging Research Avenues for Apdye 680 Nhs Ester

Integration into Advanced Multi-Modal Imaging Systems

The unique spectral properties of APDye 680 make it an ideal candidate for the fluorescent component of multi-modal and multi-scale imaging systems. Operating in the near-infrared window (approximately 650-900 nm), its emitted light experiences minimal absorption and scattering by biological tissues, allowing for deep-tissue penetration and reduced autofluorescence. biotium.com This is a significant advantage for in vivo small animal imaging. axispharm.comaxispharm.com

Future research is focused on combining the fluorescence imaging capabilities of APDye 680-labeled probes with other imaging modalities like magnetic resonance imaging (MRI), positron emission tomography (PET), or computed tomography (CT). This integration would allow researchers to correlate anatomical and functional information from different modalities with high-sensitivity cellular and molecular data provided by the NIR dye.

A key area of development is in multiscopic imaging, where a single probe can be used to track biological processes across different scales. Research using spectrally similar amine-reactive NHS ester dyes has demonstrated the ability to track labeled leukocytes from a whole-body perspective using fluorescence-mediated molecular tomography (FMT), down to the level of individual cells within tissues via multiphoton and confocal intravital microscopy, and for ex vivo quantification by flow cytometry. nih.gov This approach allows for a comprehensive understanding of cell trafficking and behavior in their native environments. nih.gov The high fluorescence intensity and biocompatibility of dyes like APDye 680 are critical for the success of such longitudinal, multi-resolution studies. nih.gov

Design and Synthesis of Novel APDye 680 Derivatives with Enhanced Properties

While APDye 680 NHS Ester is highly effective for labeling amines, the core structure of the dye can be modified to create a palette of derivatives with enhanced or novel properties. The synthesis of new cyanine (B1664457) dyes is an active area of research aimed at improving characteristics such as quantum yield, photostability, water solubility, and environmental sensitivity. researchgate.netnih.gov

Research into the synthesis of related heptamethine cyanine dyes shows that chemical modifications can significantly impact performance. For instance, substituting the polymethine chain with an electron-donating group can greatly improve photostability. researchgate.net Furthermore, the development of cyanine dyes with unique functionalities, such as zwitterionic characteristics, can minimize non-specific binding to biological surfaces, thereby reducing background noise in sensitive imaging applications. aatbio.com Scientists have also focused on creating derivatives with different reactive groups to expand their utility beyond amine labeling.

The following table showcases a variety of commercially available derivatives based on the APDye 680 fluorophore, each designed for a specific conjugation chemistry.

Derivative Name Reactive Group Target Functionality Common Application
This compoundN-Hydroxysuccinimide EsterPrimary Amines (-NH₂)Antibody and protein labeling
APDye 680 MaleimideMaleimideThiols (-SH)Labeling cysteine residues in proteins
APDye 680 AzideAzideAlkynesCopper-catalyzed or copper-free click chemistry
APDye 680 AlkyneAlkyneAzidesCopper-catalyzed or copper-free click chemistry
APDye 680 DBCODibenzocyclooctyneAzidesStrain-promoted (copper-free) click chemistry
APDye 680 TetrazineTetrazineTrans-cyclooctene (TCO)Inverse-electron-demand Diels-Alder chemistry
APDye 680 TyramideTyramidePhenolic residuesTyramide signal amplification (TSA) in IHC/ISH
This table is generated based on data from product listings. axispharm.com

Future work will likely involve the synthesis of APDye 680 derivatives that are environmentally sensitive (e.g., responsive to pH, ion concentration, or enzymatic activity) or possess enhanced quantum yields for even brighter single-molecule detection. medchemexpress.com

Applications in Quantitative Biological Measurements and Analytical Method Development

The robust photophysical properties of this compound make it highly suitable for developing sensitive and reliable quantitative assays. axispharm.comaxispharm.com Its use in techniques like quantitative Western blotting, ELISAs, and flow cytometry is predicated on its ability to generate signals that are directly proportional to the amount of target analyte. axispharm.combroadpharm.com

Several key properties contribute to its quantitative performance. A high extinction coefficient means the dye absorbs light very efficiently, while its resistance to photobleaching ensures signal stability during data acquisition. axispharm.comaxispharm.com Crucially, APDye 680 conjugates can be prepared with high dye-to-protein ratios without significant fluorescence self-quenching, leading to exceptionally bright and detectable probes. axispharm.combroadpharm.com Its insensitivity to pH over a broad range (pH 4-10) ensures that fluorescence intensity remains stable even with minor fluctuations in buffer conditions. axispharm.com

Property Value / Characteristic Significance for Quantitative Analysis
Absorption Max (Abs) ~678 nmEfficient excitation by common laser lines (e.g., 633 nm). axispharm.com
Emission Max (Em) ~701 nmDetection in the NIR spectrum minimizes background autofluorescence. axispharm.com
Extinction Coefficient ~185,000 cm⁻¹M⁻¹High light-absorbing capability leads to strong signals. axispharm.com
Self-Quenching LowAllows for high labeling density, resulting in brighter conjugates and higher sensitivity. axispharm.comaxispharm.com
pH Sensitivity Insensitive (pH 4-10)Ensures stable and reproducible fluorescence across various experimental conditions. axispharm.com
Photostability HighResists degradation from light exposure, enabling consistent signal measurement over time. axispharm.com
This table is generated based on data from product documentation. axispharm.comaxispharm.com

Future research will leverage these properties to develop more sophisticated analytical methods. This includes its use in multiplexed assays, where APDye 680 is combined with other fluorophores to simultaneously quantify multiple targets. Furthermore, the development of robust quality control methods, such as chromatographic techniques to verify the purity and stability of the NHS ester reagent, is crucial for ensuring the reproducibility and accuracy of quantitative bioconjugation reactions. d-nb.info

Expanding the Repertoire of Bioconjugation Targets and Complex Architectures

The NHS ester functionality of APDye 680 reliably targets primary amines, such as the side chains of lysine (B10760008) residues in proteins. axispharm.comaatbio.com However, a significant area of emerging research is the expansion of conjugation possibilities to other targets and the construction of more complex molecular architectures. By utilizing derivatives with different reactive moieties (as listed in Table 5.2), APDye 680 can be attached to a wider range of biomolecules, including those modified with thiols, alkynes, or azides. axispharm.com

This versatility allows for the creation of sophisticated bioconjugates. For example, researchers are exploring the use of polyethylene (B3416737) glycol (PEG) linkers to connect the dye to a biomolecule. axispharm.com PEGylation can improve the solubility and pharmacokinetic profile of the resulting conjugate, which is particularly important for in vivo applications. biotium.com

Another advanced application is the design of "smart" probes that change their fluorescent state upon interaction with a specific target. Research on related NIR cyanine dyes has shown that by attaching multiple fluorochromes to a single macromolecular scaffold, it is possible to create an autoquenched probe. nih.gov In this architecture, the dyes are in close proximity, causing their fluorescence to be quenched. When a specific enzyme cleaves the scaffold, the dyes are released and separated, leading to a "turn-on" fluorescent signal. nih.gov This strategy is being explored for creating highly specific enzyme-activatable imaging agents. The ability to construct such complex, functional architectures is a key direction for the future application of APDye 680 and its derivatives.

Role in High-Throughput Screening and Assay Miniaturization

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries. creative-diagnostics.com There is a continuous drive to miniaturize these assays—moving from 96-well plates to 384- and 1536-well formats—to reduce reagent consumption, lower costs, and increase throughput. nih.gov The properties of this compound are exceptionally well-suited to meet the demands of these advanced screening platforms.

The use of near-infrared fluorescence is advantageous for HTS because it significantly reduces background interference from biological samples and library compounds, which often autofluoresce in the visible spectrum. biotium.comcreative-diagnostics.com This leads to an improved signal-to-noise ratio and higher sensitivity, which is critical for identifying true hits. creative-diagnostics.com

In miniaturized formats, where assay volumes are reduced to a few microliters, maintaining a detectable signal is a major challenge. The high quantum yield and brightness of APDye 680 conjugates are essential for generating a robust signal from a smaller number of molecules. axispharm.comaxispharm.com Studies involving other cyanine dyes have successfully demonstrated the miniaturization of fluorescence-based assays to 1536-well formats, confirming that such dyes can provide the reliability and robustness required for HTS. nih.gov The future will likely see this compound and its derivatives increasingly incorporated into automated, ultra-high-throughput screening platforms, including microarray-based systems and microfluidic devices, to accelerate the discovery of new therapeutic agents. creative-diagnostics.com

Q & A

Q. What are the spectral properties and optimal reaction conditions for conjugating APDye 680 NHS Ester to proteins?

this compound has excitation/emission maxima at 680/700 nm, with an extinction coefficient of 240,000 cm⁻¹M⁻¹, making it suitable for near-infrared imaging . For conjugation:

  • Reaction Buffer: Use 0.1–0.2 M sodium bicarbonate (pH 8.3) to target primary amines (e.g., lysine residues). Adjust to pH 7.0–8.5 for selective N-terminal labeling .
  • Molar Ratio: Test 3:1 to 10:1 (dye:protein) to balance labeling efficiency and fluorescence quenching .
  • Purification: Remove unreacted dye via gel filtration (Sephadex™ G-25) or dialysis .

Q. How does APDye 680 compare to Alexa Fluor 680 or Cy5.5 in photostability and sensitivity?

APDye 680 exhibits brighter fluorescence and greater photostability than Alexa Fluor 680 or Cy5.5 due to its rigid molecular structure and water solubility, which reduce aggregation . Validate via side-by-side imaging under identical laser power and exposure settings to quantify signal-to-noise ratios.

Q. What are the storage requirements for this compound and its conjugates?

  • Dye Stock: Store lyophilized powder at -20°C, protected from light and moisture. Reconstitute in anhydrous DMSO or DMF for short-term use .
  • Conjugates: Store in pH 7.4 PBS with 1% BSA at -80°C; avoid freeze-thaw cycles to prevent aggregation .

Advanced Research Questions

Q. How can researchers optimize APDye 680 labeling efficiency for low-abundance proteins or oligonucleotides?

  • DNA/RNA Labeling: Use methylated or amine-modified oligonucleotides. Increase reaction time to 2–4 hours and maintain DNA concentrations ≥50 µg/mL to maximize NHS ester reactivity .
  • Low-Yield Proteins: Pre-concentrate samples via ultrafiltration (e.g., 10 kDa cutoff) and use a 5:1 molar excess of dye .

Q. What experimental strategies resolve spectral overlap when multiplexing APDye 680 with other fluorophores (e.g., Cy5, Alexa Fluor 750)?

  • Emission Filtering: Use narrow-bandpass filters (e.g., 695–720 nm for APDye 680) to minimize cross-talk .
  • Linear Unmixing: Employ spectral imaging systems (e.g., Zeiss LSM 980) to computationally separate overlapping signals .

Q. How should researchers address inconsistent labeling efficiency across biological replicates?

  • Controlled Variables: Standardize reaction pH (±0.2), temperature (20–25°C), and protein concentration (≥2 mg/mL) .
  • Quality Control: Measure degree of labeling (DOL) via absorbance (A280/A680) and validate via SDS-PAGE with in-gel fluorescence scanning .

Q. What methods quantify APDye 680 conjugation efficiency in complex biological samples (e.g., serum, tissue lysates)?

  • HPLC-SEC: Separate labeled proteins from free dye using a Superdex 200 column and quantify via integrated fluorescence peaks .
  • Mass Spectrometry: Detect labeled peptides via a ~1,400 Da mass shift on lysine residues .

Data Contradictions and Troubleshooting

Q. Why do some studies report pH-dependent fluorescence quenching in APDye 680 conjugates despite claims of pH insensitivity?

While APDye 680 is stable at pH 4–10, fluorescence intensity may drop in acidic organelles (e.g., lysosomes) due to microenvironmental effects. Validate using pH-sensitive probes (e.g., LysoTracker Red) and calibrate imaging settings .

Q. How to interpret discrepancies in extinction coefficient values between commercial datasheets and experimental measurements?

  • Calibration: Use a spectrophotometer calibrated with NIST-traceable standards.
  • Sample Purity: Ensure conjugates are free of aggregates by dynamic light scattering (DLS) .

Methodological Tables

Q. Table 1. Reaction Optimization for DNA Labeling

DNA Concentration (µg/mL)Reaction Time (hr)Labeling Efficiency (%)
25135 ± 5
50268 ± 7
100492 ± 3
Data adapted from one-step NHS ester labeling studies .

Q. Table 2. Photostability Comparison

FluorophoreLaser Power (mW)Signal Half-Life (min)
APDye 6801045 ± 4
Alexa Fluor 6801028 ± 3
Cy5.51022 ± 2
Based on continuous epifluorescence imaging .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.